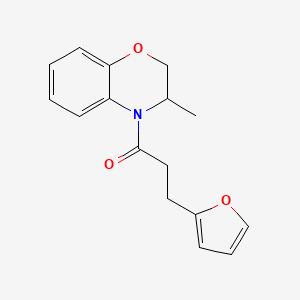![molecular formula C15H22N2OS B7586243 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of allosteric modulators of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a wide range of effects on the nervous system.
Mechanism of Action
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide acts as a positive allosteric modulator of nAChRs, which are widely distributed throughout the nervous system. By binding to these receptors, 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide enhances the activity of acetylcholine, a neurotransmitter that plays a key role in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide has been shown to have a wide range of effects on the nervous system, including improving cognitive function, reducing inflammation, and promoting neuronal survival. It has also been shown to have anti-depressant and anti-anxiety effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide in lab experiments is its specificity for nAChRs, which allows for precise modulation of these receptors. However, one limitation is that 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide has low bioavailability, which can make it difficult to achieve therapeutic levels in vivo.
Future Directions
There are several potential future directions for research on 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide. One area of interest is the development of more potent and selective allosteric modulators of nAChRs, which could lead to more effective treatments for neurological disorders. Another area of interest is the investigation of the long-term effects of 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide on cognitive function and neuronal survival. Additionally, further research is needed to determine the optimal dosing and administration of 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide for therapeutic applications.
Synthesis Methods
The synthesis of 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide involves several steps, including the reaction of 4-bromomethyl-N-methylbenzamide with 2,6-dimethylthiomorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain pure 4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide.
Scientific Research Applications
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-11-8-17(9-12(2)19-11)10-13-4-6-14(7-5-13)15(18)16-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQGJYVSJGQVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)CC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)


![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)


![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![3-phenyl-7-[2-(1,2,4-triazol-1-yl)ethyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586254.png)
![3-[(3-Chloropyridin-4-yl)methyl-methylamino]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B7586255.png)
![N-(5-cyanopyridin-2-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7586259.png)